![molecular formula C14H9Cl2F3N2OS B3122330 N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 303091-22-7](/img/structure/B3122330.png)
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Descripción general
Descripción
The compound “N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide” is a complex organic molecule. It contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring could potentially undergo electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the trifluoromethyl group could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Computational Analysis
- Vibrational Spectroscopy : A study focused on characterizing a molecule similar to N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide using Raman and Fourier transform infrared spectroscopy. The analysis used density functional theory and natural bond orbital analysis to understand stereo-electronic interactions and stability (Mary, Pradhan, & James, 2022).
Synthesis and Pharmacological Evaluation
- Synthesis of Derivatives : A study on the synthesis and pharmacological evaluation of derivatives of a similar compound revealed insights into their antibacterial and anti-enzymatic potential. This involved the synthesis of N-substituted derivatives and evaluation against bacterial strains (Nafeesa et al., 2017).
Crystal Structure Analysis
- Crystal Structures : Investigations into the crystal structures of related compounds have been conducted to understand the molecular conformations and intra-molecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Subasri et al., 2016), (Subasri et al., 2017).
Quantum Chemical Calculations
- Quantum Chemical Studies : Detailed quantum chemical calculations have been performed on similar compounds to assess molecular structural parameters, vibrational frequencies, and thermodynamic properties. Such studies provide deep insights into the molecule's potential applications (Choudhary et al., 2014).
Antimicrobial and Enzymatic Activity
- Antimicrobial Activity : Some studies have synthesized compounds structurally similar to N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide and evaluated their antimicrobial potential. This includes in vitro screening against various bacterial strains, providing a foundation for potential pharmaceutical applications (Rehman et al., 2013).
Cancer Research
- Anticancer Evaluation : Studies have been conducted on similar compounds for their potential anticancer properties, evaluating their activity against various cancer cell lines. This includes the synthesis of 4-arylsulfonyl-1,3-oxazoles and their evaluation against cancer cell lines, revealing insights into their potential as anticancer agents (Zyabrev et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-9-2-1-3-10(13(9)16)21-11(22)7-23-12-5-4-8(6-20-12)14(17,18)19/h1-6H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVPLVHPUNCNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



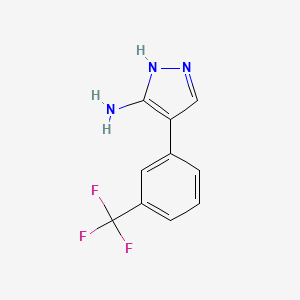
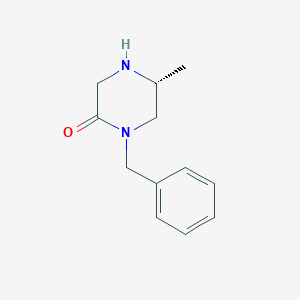
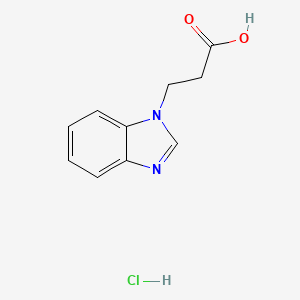
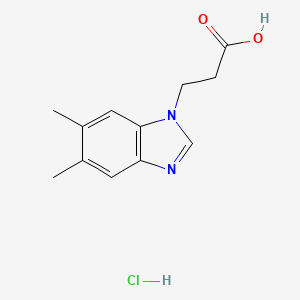


![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)
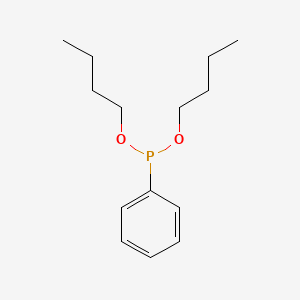

![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)
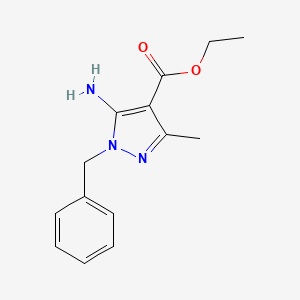
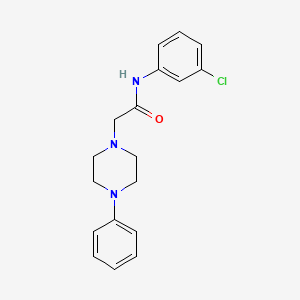
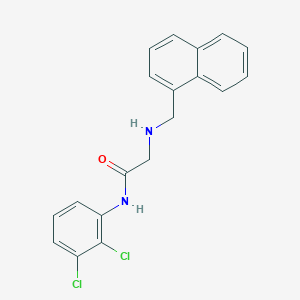
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3122332.png)